Cas no 2156721-99-0 (3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2156721-99-0
- EN300-1300760
- 3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- Inchi: 1S/C22H22N4O4/c1-13-23-20(26(2)25-13)11-19(21(27)28)24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-12H2,1-2H3,(H,24,29)(H,27,28)
- InChI Key: UQQPMZRSUIELSV-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CC1=NC(C)=NN1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 406.16410520g/mol
- Monoisotopic Mass: 406.16410520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106Ų
- XLogP3: 3.2
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300760-1000mg |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 1000mg |
$2118.0 | 2023-09-30 | ||
Enamine | EN300-1300760-2500mg |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 2500mg |
$4150.0 | 2023-09-30 | ||
Enamine | EN300-1300760-5.0g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 5g |
$9107.0 | 2023-06-06 | ||
Enamine | EN300-1300760-500mg |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 500mg |
$2033.0 | 2023-09-30 | ||
Enamine | EN300-1300760-0.25g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 0.25g |
$2889.0 | 2023-06-06 | ||
Enamine | EN300-1300760-2.5g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 2.5g |
$6155.0 | 2023-06-06 | ||
Enamine | EN300-1300760-0.1g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 0.1g |
$2762.0 | 2023-06-06 | ||
Enamine | EN300-1300760-0.05g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 0.05g |
$2637.0 | 2023-06-06 | ||
Enamine | EN300-1300760-0.5g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 0.5g |
$3014.0 | 2023-06-06 | ||
Enamine | EN300-1300760-10.0g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2156721-99-0 | 10g |
$13504.0 | 2023-06-06 |
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Related Literature
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
Additional information on 3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
Introduction to 3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2156721-99-0)
3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2156721-99-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a dimethyl-1H-1,2,4-triazole moiety and an N-(9H-fluoren-9-ylmethylene)glycine amide derivative. The unique combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for further exploration in drug discovery and medicinal chemistry.
The dimethyl-1H-1,2,4-triazole ring is a well-known pharmacophore that exhibits a broad spectrum of biological activities. Its presence in the molecular structure of this compound suggests potential interactions with various biological targets, including enzymes and receptors. Furthermore, the fluorene moiety is frequently employed in medicinal chemistry due to its ability to enhance solubility, bioavailability, and metabolic stability of drug candidates. The incorporation of a methoxycarbonyl group at the amine position introduces a protective function, which is crucial in multi-step synthetic pathways and ensures the stability of the intermediate during further derivatization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction between this compound and potential biological targets. Studies have indicated that the fluorene-based amide moiety may interact with proteases and kinases, which are key players in numerous disease pathways. The triazole ring, on the other hand, has been shown to modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain management. These findings underscore the therapeutic potential of this compound in addressing chronic inflammatory conditions.
The synthesis of 3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthetic route involves the strategic installation of each functional group while maintaining high regioselectivity and yield. Key steps include the formation of the triazole ring via cycloaddition reactions, followed by nucleophilic substitution to introduce the fluorene-derived amide group. The final step involves protecting group chemistry to ensure the integrity of the molecule during subsequent derivatization.
In vitro studies have demonstrated promising results regarding the pharmacological activity of this compound. Initial assays have revealed inhibitory effects on several target enzymes relevant to cancer metabolism and signal transduction. The fluorene-based amide moiety, in particular, has been highlighted for its ability to disrupt aberrant signaling pathways associated with tumor growth and progression. Additionally, preliminary toxicology studies indicate that this compound exhibits low systemic toxicity at therapeutic doses, suggesting a favorable safety profile for further development.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive molecules like 3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid. By leveraging large datasets of chemical structures and biological activities, computational models can predict the potential efficacy and side effects of candidate compounds with remarkable accuracy. This approach has not only streamlined the drug discovery process but also enabled the rapid optimization of lead compounds based on structural features that enhance binding affinity and reduce off-target effects.
Future research directions for this compound include exploring its mechanism of action in greater detail through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide insights into how the molecule interacts with its biological targets at an atomic level, which is essential for rational drug design. Furthermore, preclinical studies are planned to evaluate its efficacy in animal models of inflammation and cancer, paving the way for clinical trials in human patients.
The development of novel therapeutic agents remains a cornerstone of modern medicine, and compounds like 3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid represent significant progress in this endeavor. By combining innovative synthetic strategies with cutting-edge computational tools, researchers are uncovering new opportunities to address unmet medical needs. As our understanding of disease mechanisms continues to evolve, compounds with multifaceted biological activities will play an increasingly important role in personalized medicine approaches.
2156721-99-0 (3-(dimethyl-1H-1,2,4-triazol-5-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) Related Products
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)




